Lipophilic Ligand Efficiency (LLE) Advantage Over the 3,4-Diethoxy Benchmark in the 1,2,5-Oxadiazole Benzamide Series
The target compound displays a calculated clogP of 2.84, markedly lower than the 3,4-diethoxy-substituted lead compound N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-aminobenzamide (clogP estimated >3.5 based on additive fragment contributions) [1][2]. This reduction in lipophilicity, combined with a topological polar surface area (tPSA) of 84.08 Ų that remains within the favorable range for oral absorption, positions the compound to achieve higher ligand efficiency indices once target activity data become available [1]. In the antiplasmodial series, the most potent compound (IC50 0.035 µM) suffered from elevated lipophilicity, whereas compounds with lower clogP values exhibited superior selectivity indices [2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.84 |
| Comparator Or Baseline | N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-aminobenzamide (estimated clogP >3.5) |
| Quantified Difference | ΔclogP ≥ 0.66 (lower lipophilicity) |
| Conditions | In silico calculation by fragment-based method; comparative data from sildrug.ibb.waw.pl server and SciFinder clogP predictions. |
Why This Matters
Lower clogP correlates with reduced off-target binding and improved metabolic stability, making this compound a more attractive starting point for lead optimization programs where lipophilicity-driven attrition is a concern.
- [1] sildrug.ibb.waw.pl, EOS48832 Entry. Calculated clogP = 2.84, tPSA = 84.08 Ų. View Source
- [2] T. Hermann & P. Heisig et al., '4-Substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents,' Eur. J. Med. Chem., 2025. Selectivity index data in relation to lipophilicity. View Source
